Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Overview
Description
Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is a useful research compound. Its molecular formula is C14H22N2O4 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
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Mechanism of Action
The compound also contains a carboxylate group, which can participate in hydrogen bonding and ionic interactions, potentially influencing its interaction with biological targets . The presence of nitrogen atoms in the structure suggests that it might interact with biological systems through coordination bonds .
In terms of pharmacokinetics, the compound’s properties such as its size, polarity, and the presence of functional groups like carboxylate could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or ions in the system .
Biochemical Analysis
Biochemical Properties
Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound has been shown to interact with γ-aminobutyric acid type A receptors (GABA_A receptors), acting as a competitive antagonist The nature of these interactions involves binding to the receptor sites, thereby inhibiting the normal function of GABA_A receptors
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly those involving GABA_A receptors. It can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, in neuronal cells, the inhibition of GABA_A receptors by this compound can result in altered neurotransmitter release and synaptic plasticity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the GABA_A receptor, inhibiting its activity and preventing the normal inhibitory neurotransmission mediated by GABA. This inhibition can lead to increased neuronal excitability and altered synaptic transmission. Additionally, the compound may influence enzyme activity, either by direct binding or by altering the expression of genes encoding these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in vitro has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate neurotransmission without causing significant toxicity. At higher doses, it can lead to adverse effects such as neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells .
Properties
IUPAC Name |
tert-butyl 2,4-dioxo-3,9-diazaspiro[5.5]undecane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)8-10(17)15-11(18)9-14/h4-9H2,1-3H3,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCQPFIUJZLSKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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